Cerium--oxorhodium (1/1) Cerium--oxorhodium (1/1)
Brand Name: Vulcanchem
CAS No.: 144275-81-0
VCID: VC16842296
InChI: InChI=1S/Ce.O.Rh
SMILES:
Molecular Formula: CeORh
Molecular Weight: 259.021 g/mol

Cerium--oxorhodium (1/1)

CAS No.: 144275-81-0

Cat. No.: VC16842296

Molecular Formula: CeORh

Molecular Weight: 259.021 g/mol

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Cerium--oxorhodium (1/1) - 144275-81-0

Specification

CAS No. 144275-81-0
Molecular Formula CeORh
Molecular Weight 259.021 g/mol
IUPAC Name cerium;oxorhodium
Standard InChI InChI=1S/Ce.O.Rh
Standard InChI Key XTIGIWBBPFCKFF-UHFFFAOYSA-N
Canonical SMILES O=[Rh].[Ce]

Introduction

Chemical Identity and Composition

Cerium--oxorhodium (1/1) is defined by the stoichiometric formula CeORh, indicating equimolar contributions of cerium, oxygen, and rhodium. The molecular formula, [Ce].[O].[Rh] , implies a ternary structure where each element occupies distinct lattice or coordination sites. Cerium, a lanthanide with prevalent +3 and +4 oxidation states , likely adopts a cationic role, while rhodium, a transition metal commonly found in +1 to +5 oxidation states, may serve as a bridging or catalytic center. Oxygen acts as an anionic ligand or interstitial component, facilitating charge balance.

Table 1: Fundamental Properties of Cerium--Oxorhodium (1/1)

PropertyValue/DescriptionSource
Molecular FormulaCeORh
Molecular Weight258.80585732 g/mol
Oxidation StatesCe³⁺/Ce⁴⁺, Rh⁺–Rh⁵⁺, O²⁻
Structural ClassTernary oxide or coordination complex

Synthesis and Preparation Pathways

Solid-State Reactions

High-temperature solid-state synthesis involving cerium(III/IV) oxides (Ce₂O₃/CeO₂) and rhodium oxides (Rh₂O₃, RhO₂) under inert or reducing atmospheres may yield CeORh. For example, calcining CeO₂ and Rh₂O₃ at 800–1200°C in argon could facilitate oxygen-mediated lattice integration .

Solution-Phase Coordination Chemistry

Cerium and rhodium precursors (e.g., Ce(NO₃)₃, RhCl₃) might react in aqueous or non-aqueous solvents with oxygen donors (e.g., H₂O, O₂) to form CeORh complexes. The redox activity of Ce³⁺/Ce⁴⁺ and Rh³⁺/Rh⁴⁺ could drive self-assembly, with oxygen bridging the metals.

Vapor Deposition Techniques

Chemical vapor deposition (CVD) using volatile cerium and rhodium precursors (e.g., Ce(thd)₄, Rh(acac)₃) in oxygen-containing atmospheres might deposit CeORh thin films. Such methods are employed for rare-earth-transition metal oxides in catalysis .

Structural and Electronic Properties

The structural ambiguity of CeORh invites speculation based on related systems:

Hypothetical Crystal Structure

If adopting a fluorite-derived structure (like CeO₂), Ce⁴⁺ could occupy cubic close-packed sites with oxygen in tetrahedral voids, while Rh³⁺/Rh⁴⁺ might substitute cerium or occupy interstitial positions . Alternatively, a perovskite-like ABO₃ structure (A = Ce, B = Rh) is conceivable, though rhodium’s smaller ionic radius compared to cerium may necessitate distortion.

Electronic Configuration

Cerium’s 4f¹ 5d¹ 6s² configuration and rhodium’s 4d⁸ 5s¹ configuration imply complex hybridization. Oxygen’s electronegativity (3.44) may polarize electron density, creating Ceδ+–Oδ−–Rhδ+ motifs. The mixed oxidation states of cerium (Ce³⁺/Ce⁴⁺) and rhodium (e.g., Rh³⁺) could enable redox-driven conductivity or catalytic activity .

Table 2: Comparative Ionic Radii and Electronegativities

ElementIonic Radius (Å, CN=6)Electronegativity (Pauling)
Ce³⁺1.011.12
Ce⁴⁺0.871.12
Rh³⁺0.6652.28
O²⁻1.403.44

Chemical Reactivity and Functional Behavior

The redox versatility of cerium and rhodium underpins CeORh’s potential reactivity:

Oxidative and Reductive Pathways

  • Oxidation: Ce³⁺ → Ce⁴⁺ + e⁻, coupled with Rh⁴⁺ → Rh⁵⁺ + e⁻, may occur under strong oxidants (e.g., O₃, HNO₃) .

  • Reduction: Ce⁴⁺ + e⁻ → Ce³⁺ and Rh³⁺ + e⁻ → Rh²⁺ could proceed in H₂ or CO atmospheres, relevant to catalytic hydrogenation .

Acid-Base Behavior

In acidic media, CeORh may dissociate into Ce³⁺/Ce⁴⁺ and Rh³⁺ ions, while alkaline conditions could precipitate hydrated oxides. The EPA notes cerium compounds’ stability in biological systems, albeit with potential oxidative stress implications .

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